Enhanced Lipophilicity (LogP) Compared to the Non-Iodinated Parent Scaffold
3-Iodo-1H-indazol-6-OL demonstrates significantly higher lipophilicity than its non-halogenated parent, 6-hydroxyindazole. The introduction of the iodine atom at the C3 position increases the calculated LogP, which is a critical parameter for predicting a compound's ability to cross biological membranes [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 6-Hydroxyindazole (CAS 23244-88-4): LogP = 1.08 to 1.27 |
| Quantified Difference | Δ LogP ≈ +0.63 to +0.82 (43-76% increase in lipophilicity, expressed as a log unit difference) |
| Conditions | Computed property using XLogP3 algorithm (PubChem) [1] and reported vendor data . |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the compound's predicted membrane permeability, making it a more suitable starting point for developing cell-permeable kinase probes compared to the more polar 6-hydroxyindazole.
- [1] PubChem. (2025). 3-Iodo-1H-indazol-6-OL (Compound Summary). PubChem CID 135742440. View Source
